2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide
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Overview
Description
2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide is a complex organic compound that features a quinoline moiety, a thiazolidine ring, and a furan carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of quinoline derivatives with thiazolidine-2-thione and furan-3-carboxylic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring may interact with enzymes, inhibiting their activity. These interactions can lead to cell cycle arrest and apoptosis in cancer cells, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.
Thiazolidine Derivatives: Thiazolidinediones, used in diabetes treatment, share the thiazolidine ring structure.
Furan Derivatives: Furan-based compounds are known for their antimicrobial and anti-inflammatory properties
Uniqueness
What sets 2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]furan-3-carboxamide apart is the combination of these three distinct moieties in a single molecule, providing a unique set of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H13N3O3S2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-methyl-N-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]furan-3-carboxamide |
InChI |
InChI=1S/C19H13N3O3S2/c1-11-14(7-9-25-11)17(23)21-22-18(24)15(27-19(22)26)10-13-5-2-4-12-6-3-8-20-16(12)13/h2-10H,1H3,(H,21,23)/b15-10- |
InChI Key |
DYOKHABZWOWJQC-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)NN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S |
Origin of Product |
United States |
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